REACTION_CXSMILES
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[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.Cl[C:13]1[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][N:14]=1>CN(C)C=O>[Cl:19][C:18]1[C:13]([O:9][C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:10])([F:11])[F:1])[CH:4]=2)=[N:14][CH:15]=[CH:16][CH:17]=1
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Name
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Quantity
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21.92 g
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Type
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reactant
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Smiles
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FC(C=1C=C(C=CC1)O)(F)F
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Name
|
|
Quantity
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20.1 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=C1Cl
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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7.68 g of sodium hydride dispersion (ca. 50 percent in mineral oil) was washed with pentane under nitrogen
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Type
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ADDITION
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Details
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100 ml of N,N-dimethylformamide was then added
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Type
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CUSTOM
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Details
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After 3 hours of reaction time
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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the mixture was cooled to room temperature
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Type
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CUSTOM
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Details
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the sodium chloride which had precipitated out
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Type
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FILTRATION
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Details
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was filtered off
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Type
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EXTRACTION
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Details
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The residue was extracted with toluene and 0.1N hydrochloric acid
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Type
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WASH
|
Details
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the organic phase was washed with saturated sodium chloride solution
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISTILLATION
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Details
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The oily residue was distilled under vacuum
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Name
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|
Type
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|
Smiles
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ClC=1C(=NC=CC1)OC1=CC(=CC=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |